

A Comparative Guide to DFT Calculations of Lithium Selenide's Formation Energy

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Compound of Interest		
Compound Name:	Lithium selenide	
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A detailed comparison of theoretical and experimental values for the formation energy of **lithium selenide** (Li₂Se), a promising material in energy storage, reveals variations based on the chosen computational methods. This guide provides researchers, scientists, and drug development professionals with an objective analysis of these values, supported by experimental data and detailed computational protocols.

The thermodynamic stability of a material is a critical parameter for its application, and for **lithium selenide** (Li₂Se), a key component in next-generation batteries, the formation energy is a fundamental measure of this stability. Density Functional Theory (DFT) has become a primary tool for predicting material properties, yet the calculated formation energy can differ depending on the chosen exchange-correlation functional. This guide compares the DFT-calculated formation energy of Li₂Se with experimental values to provide a comprehensive overview for researchers.

Comparison of Formation Energies

The formation energy of Li₂Se has been determined through both theoretical calculations and experimental measurements. The table below summarizes the reported values from various sources, providing a clear comparison between different DFT functionals and experimental results.



Method	Functional	Formation Energy (eV/formula unit)	Formation Energy (kJ/mol)
DFT Calculation	PBEsol	-3.78	-364.8
Experimental	-4.33	-418.0	
Experimental (Born- Haber)	-4.60	-444.0	_

Note: The DFT value is sourced from the Materials Project. Experimental values are from electrochemical measurements and Born-Haber cycle calculations, respectively.

The data shows a notable difference between the DFT-calculated value using the PBEsol functional and the experimentally determined values. The experimental values themselves show a slight variation depending on the measurement technique. This highlights the importance of selecting an appropriate DFT functional and carefully considering the experimental context when evaluating the thermodynamic stability of Li₂Se.

Experimental and Computational Methodologies

A detailed understanding of the methods used to obtain these values is crucial for their correct interpretation and application.

Experimental Determination of Enthalpy of Formation

The experimental enthalpy of formation of Li₂Se has been determined through electrochemical measurements. These experiments typically involve measuring the electromotive force (EMF) of a cell containing a Li₂Se electrode at various temperatures. The Gibbs free energy of formation (Δ Gf) is then calculated from the EMF, and the enthalpy of formation (Δ Hf) is subsequently derived using the Gibbs-Helmholtz equation.

Another experimental approach involves the use of a Born-Haber cycle. This method calculates the enthalpy of formation of an ionic solid by summing the energies of various steps in its formation from the constituent elements in their standard states. The cycle includes the enthalpy of atomization of the elements, ionization energies, electron affinities, and the lattice



energy of the ionic compound. One reported value for the enthalpy of formation of Li₂Se(s) is -444 kJ/mol, determined using this method.[1]

DFT Calculation of Formation Energy

The formation energy (Ef) of Li₂Se from DFT calculations is determined by subtracting the total energies of the constituent elements (Lithium and Selenium) in their stable bulk phases from the total energy of the Li₂Se compound. The formula used is:

 $Ef(Li_2Se) = Etotal(Li_2Se) - 2 * Etotal(Li) - Etotal(Se)$

Where:

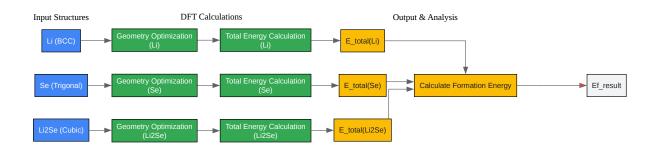
- Ef(Li₂Se) is the formation energy of **lithium selenide** per formula unit.
- Etotal(Li₂Se) is the total energy of the optimized Li₂Se crystal structure.
- Etotal(Li) is the total energy per atom of bulk lithium in its body-centered cubic (BCC) crystal structure.
- Etotal(Se) is the total energy per atom of bulk selenium in its trigonal crystal structure.

The accuracy of the calculated formation energy is highly dependent on the choice of the exchange-correlation functional within the DFT framework. The value presented in the table from the Materials Project was calculated using the Perdew-Burke-Ernzerhof functional for solids (PBEsol), which is a generalized gradient approximation (GGA) functional optimized for solid-state systems.

Workflow for DFT Formation Energy Calculation

The following diagram illustrates a typical workflow for calculating the formation energy of a solid-state material like Li₂Se using DFT.





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Caption: A schematic workflow for calculating the formation energy of Li2Se using DFT.

This guide provides a foundational comparison for researchers working with **lithium selenide**. The discrepancy between currently available DFT data and experimental results suggests that further computational studies employing a wider range of functionals, including hybrid functionals like HSE06, could provide a more comprehensive understanding of the thermodynamic stability of this important battery material.

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References

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